Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate
Description
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a ketone moiety at the 3-position. This molecule is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research for constructing complex scaffolds.
- Molecular Formula: C₁₂H₁₉NO₅ (Note: lists a 3-hydroxy variant with C₁₂H₂₁NO₅, highlighting a critical structural distinction between oxo and hydroxy derivatives) .
- Molecular Weight: 259.3 g/mol (3-oxo variant) .
- CAS Number: 129287-91-8 (3-oxo) vs. 413597-67-8 (3-hydroxy) .
- Purity: ≥95% (typical for commercial samples) .
Properties
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-9(15)12(6-8(14)7-12)13-10(16)18-11(2,3)4/h5-7H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYSSVVPOGHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amino-Cyclobutane Intermediates
A common strategy involves introducing the tert-butoxycarbonyl (Boc) protecting group to a cyclobutane backbone. The compound’s structure suggests a stepwise assembly:
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Formation of the cyclobutane ring with a ketone moiety.
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Boc protection of the amino group.
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Esterification of the carboxylic acid precursor.
A patent (CN111362852A) describes a related synthesis for 1-tert-butyloxycarbonyl-3-azetidinone, which shares functional similarities. While the target compound differs in ring size (cyclobutane vs. azetidinone), the methodology offers insights:
Direct Cyclization and Functionalization
Alternative approaches prioritize constructing the cyclobutane ring early. AChemBlock’s product (P47251: 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid) serves as a precursor. Conversion to the ethyl ester involves:
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Carboxylic acid activation : Treating the acid with thionyl chloride or EDCl/HOBt to form an acyl chloride or active ester.
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Esterification : Reacting with ethanol in the presence of a base (e.g., triethylamine).
| Step | Reagents/Conditions | Yield | Challenges |
|---|---|---|---|
| Activation | SOCl₂, 0°C → RT, 2h | 85–90% | Moisture sensitivity |
| Esterification | EtOH, TEA, DCM, 12h | 75–80% | Competing hydrolysis |
This route benefits from commercial availability of the carboxylic acid but requires careful anhydrous conditions.
Catalytic and Solvent Innovations
Green Solvent Substitutions
The patent CN111362852A highlights environmental drawbacks of dioxane and DMSO. Modern adaptations replace these with:
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Cyclopentyl methyl ether (CPME) : A renewable, high-boiling solvent.
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Ionic liquids : e.g., [BMIM][BF₄], enhancing solubility and reducing side reactions.
Experimental data from Synthonix Corporation (SY3465084726) notes that refrigeration (2–8°C) stabilizes the compound during storage, suggesting temperature-sensitive functional groups.
Oxidative Methods
The ketone at C3 is critical. Oxidation of a secondary alcohol precursor remains prevalent:
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Swern oxidation : Oxalyl chloride/DMSO effectively converts alcohols to ketones but generates volatile byproducts.
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TEMPO/NaClO₂ : A milder alternative with higher selectivity, though slower reaction times.
Comparative performance:
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Swern | -78 → RT | 4 | 70 |
| TEMPO | 0 → RT | 12 | 85 |
Purification and Analytical Considerations
Chromatographic Techniques
Crude product purity varies (70–90%), necessitating column chromatography:
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (s, 9H, Boc), 3.02 (m, 2H, cyclobutane), 4.15 (q, 2H, OCH₂).
Scale-Up Challenges and Industrial Feasibility
Batch vs. Continuous Flow
Cost Analysis
| Component | Cost (USD/g) |
|---|---|
| Boc anhydride | 0.50 |
| Ethyl chloroformate | 0.30 |
| Silica gel purification | 1.20 |
Scale-up to 10 kg reduces silica gel costs by 40% via crystallization instead of chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: Produces carboxylic acids and amines.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate serves as an important building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for the development of compounds with enhanced biological activity.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. The incorporation of the cyclobutane moiety has been linked to improved selectivity and potency in targeting specific tumor types.
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Example: Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This compound can be employed to introduce amino acids into peptide chains efficiently.
Protein Degradation Studies
Recent studies have explored the use of this compound in developing protein degraders, which are innovative therapeutic agents designed to selectively degrade target proteins associated with diseases.
Research Findings
A notable study highlighted its role in synthesizing bifunctional molecules that can bind to both a target protein and an E3 ligase, facilitating targeted protein degradation. This approach has potential implications for treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or interact with functional groups, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Ethyl 3-oxocyclobutanecarboxylate
- Structure: Lacks the Boc-amino group but retains the ethyl ester and 3-oxocyclobutane core.
- Molecular Formula : C₇H₁₀O₃ .
- Molecular Weight : 158.15 g/mol .
- Key Differences: Absence of the Boc-protected amino group reduces steric hindrance and alters reactivity. This compound is often used as a simpler precursor for ketone-functionalized cyclobutane systems .
tert-Butyl 3-oxocyclobutane-1-carboxylate
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
- Structure : Substitutes the 3-oxo group with a hydroxymethyl moiety.
- Molecular Formula : C₈H₁₂O₃ .
- Molecular Weight : 172.18 g/mol .
- CAS Number : 13043-49-7 .
- Key Differences : The hydroxymethyl group introduces polarity, enhancing solubility in protic solvents. This derivative is pivotal in synthesizing alcohol-functionalized cyclobutanes for medicinal chemistry .
Ethyl trans-2-cyanocyclopropane-1-carboxylate
- Structure: Cyclopropane ring instead of cyclobutane; includes a cyano group.
- Molecular Formula: C₆H₇NO₂ .
- Molecular Weight : 139.13 g/mol .
- CAS Number : 60212-41-1 .
- Key Differences: The smaller cyclopropane ring increases ring strain, accelerating reactivity in ring-opening reactions. The cyano group enables nucleophilic substitutions, diversifying applications in heterocycle synthesis .
Tabulated Comparison of Key Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate | C₁₂H₁₉NO₅ | 259.3 | 129287-91-8 | Boc-amino, ethyl ester, 3-oxo |
| Ethyl 3-oxocyclobutanecarboxylate | C₇H₁₀O₃ | 158.15 | Not specified | Ethyl ester, 3-oxo |
| tert-Butyl 3-oxocyclobutane-1-carboxylate | C₉H₁₄O₃ | ~170.2 | Not specified | tert-Butyl ester, 3-oxo |
| Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | C₈H₁₂O₃ | 172.18 | 13043-49-7 | Ethyl ester, hydroxymethyl |
| Ethyl trans-2-cyanocyclopropane-1-carboxylate | C₆H₇NO₂ | 139.13 | 60212-41-1 | Ethyl ester, cyano, cyclopropane |
Biological Activity
Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate (CAS No. 129287-91-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₂H₁₉N₁O₅
- Molecular Weight : 257.28 g/mol
- Appearance : Solid, clear
- Storage Conditions : Room temperature or refrigerated (2-7°C) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, enhancing the efficacy of existing antibiotics and potentially serving as a scaffold for the development of new therapeutic agents.
Antibiotic Potentiation
Recent studies have highlighted the role of compounds similar to this compound in potentiating antibiotic activity. For instance, compounds that disrupt bacterial membrane integrity can enhance the effectiveness of antibiotics against resistant strains of bacteria such as Escherichia coli .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antibacterial properties. For example:
- MIC Reduction : The Minimum Inhibitory Concentration (MIC) of clarithromycin was reduced by up to 512-fold in the presence of certain derivatives, indicating a strong potentiation effect .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the tert-butoxycarbonyl (Boc) group plays a crucial role in its interaction with bacterial membranes and efflux pumps, which are critical for overcoming antibiotic resistance .
Case Study 1: Efficacy Against Resistant Strains
A study evaluated the effectiveness of this compound in combination with various antibiotics against resistant strains of E. coli. The results indicated that this compound significantly lowered the MIC values for several antibiotics, suggesting a mechanism involving membrane permeabilization and efflux pump inhibition .
Case Study 2: In Vivo Applications
While most studies focus on in vitro applications, preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic potential of this compound in animal models. These studies aim to evaluate its safety profile and efficacy in treating infections caused by resistant bacteria.
Data Table: Biological Activity Summary
| Biological Activity | Observations |
|---|---|
| Antibacterial Potency | Significant reduction in MIC for clarithromycin |
| Mechanism | Membrane permeabilization, efflux pump inhibition |
| Structural Modifications | Enhanced activity with specific derivatives |
| In Vivo Studies | Ongoing assessments for therapeutic potential |
Q & A
Q. What are the key synthetic routes for Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including cyclobutane ring formation, Boc (tert-butoxycarbonyl) protection, and esterification. A representative method for analogous cyclobutane derivatives involves:
- Debenzylation : Hydrogenolysis using palladium on carbon (10% loading) in ethanol under acidic conditions (pH ~3 adjusted with acetic acid) to remove protecting groups .
- Reaction parameter optimization : Temperature (ambient to 60°C), solvent polarity (ethanol for solubility), and reaction time (12–24 hours) are critical for yield and purity .
- Chiral control : Use of chiral auxiliaries or catalysts to ensure stereochemical fidelity, as seen in related cyclohexane derivatives .
Q. What purification and characterization methods are recommended for this compound?
Q. How should this compound be stored to ensure stability?
- Store at 2–8°C in a desiccator to prevent hydrolysis of the Boc group.
- Avoid prolonged exposure to moisture or acidic/basic conditions, which can degrade the ester or carbamate functionalities .
Q. What in vitro assays are used to screen its biological activity?
- Enzyme inhibition assays : Monitor interactions with serine hydrolases or proteases via fluorescence-based substrate cleavage.
- Cellular uptake studies : Radiolabeled analogs (e.g., carbon-11 for PET imaging) track biodistribution in cell lines .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the cyclobutane ring and Boc protection?
- Cyclobutane formation : [2+2] Photocycloaddition or ketone-amine condensation under thermal conditions.
- Boc protection : Di-tert-butyl dicarbonate (Boc₂O) reacts with the amine group in dichloromethane with a base (e.g., DMAP) to form the carbamate .
Q. How can reaction yields be improved for large-scale synthesis?
Q. What strategies resolve racemic mixtures in stereoselective synthesis?
- Chiral chromatography : Use of amylose- or cellulose-based columns for enantiomer separation.
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps to favor desired stereoisomers .
Q. How does this compound interact with biological targets at the molecular level?
Q. How should researchers address contradictory data in physicochemical property reports?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
